molecular formula C13H13N3O2 B13002211 Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate

Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate

Cat. No.: B13002211
M. Wt: 243.26 g/mol
InChI Key: AMTYBEMFFVEGHG-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate (CAS 116340-27-3) is a chemical compound supplied for research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. This compound belongs to the 6,7-dihydro-5H-pyrrolo class of heterocyclic scaffolds, which are recognized in medicinal chemistry as privileged structures for drug discovery. Scientific literature identifies this structural class as a core pharmacophore in the development of potent necroptosis inhibitors . Necroptosis is a form of programmed cell death that plays a key role in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancers . Related analogs function as highly potent and selective type III Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors . These inhibitors exert their effect by binding to the allosteric pocket of RIPK1, thereby preventing the kinase from initiating the cell death cascade . The 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole scaffold, in particular, has been shown to yield inhibitors with potent activity in both human and murine cellular models, overcoming the species selectivity limitation often seen with other chemotypes . Researchers may find this compound valuable as a key synthetic intermediate or as a structural template for designing and optimizing new inhibitors of necroptosis for investigative purposes.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-18-13(17)10-7-8-11-14-15-12(16(10)11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3

InChI Key

AMTYBEMFFVEGHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=NN=C(N12)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted hydrazine and an α,β-unsaturated ester, the reaction proceeds through cyclization and subsequent functional group modifications to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput. Reaction conditions such as temperature, solvent choice, and catalyst selection are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization or salt formation:

Methyl esterH2O H+or OHCarboxylic acid\text{Methyl ester}\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{Carboxylic acid}

Conditions :

  • Acidic hydrolysis: 1M HCl, reflux, 6–8 hours .

  • Basic hydrolysis: 1M NaOH, room temperature, 12 hours .

Nucleophilic Substitution at the Triazole Ring

The triazole ring exhibits reactivity at nitrogen atoms, enabling substitution reactions. For example, halogenation or alkylation can occur at the N-1 or N-4 positions of the triazole moiety :

Triazole+R XN substituted triazole\text{Triazole}+\text{R X}\rightarrow \text{N substituted triazole}

Example :

  • Reaction with methyl iodide in DMF at 60°C yields N-methyl derivatives .

Cross-Coupling Reactions

The phenyl group at position 3 participates in Suzuki-Miyaura coupling reactions, enabling the introduction of diverse aryl or heteroaryl substituents. This reaction is catalyzed by palladium complexes under inert conditions :

Phenyl+Ar B OH 2Pd PPh3 4,baseBiaryl product\text{Phenyl}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{base}}\text{Biaryl product}

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃, solvent: DME/H₂O (3:1), 80°C, 12 hours .

Functionalization via Condensation Reactions

The ester group can react with amines to form amides, a key step in derivatization for biological activity studies :

Ester+R NH2Amide\text{Ester}+\text{R NH}_2\rightarrow \text{Amide}

Example :

  • Reaction with methylamine in THF at room temperature produces N-methylcarboxamide derivatives .

Fluorination at the Pyrrole Moiety

Electrophilic fluorination at the 7-position of the dihydro-pyrrole ring enhances binding affinity in kinase inhibitors. This reaction proceeds via a cis–trans isomerization pathway :

Pyrrole+Selectfluor7 Fluoro derivative\text{Pyrrole}+\text{Selectfluor}\rightarrow \text{7 Fluoro derivative}

Conditions :

  • Reagent: Selectfluor (1.2 equiv), solvent: MeCN, 50°C, 24 hours .

Reduction of the Dihydro-Pyrrole Ring

The saturated dihydro-pyrrole ring can undergo further reduction or oxidation, though this is less common due to steric hindrance from the fused triazole .

Mechanistic Insights

  • Ester Reactivity : The electron-withdrawing triazole ring increases the electrophilicity of the ester carbonyl, facilitating nucleophilic attack during hydrolysis or aminolysis .

  • Phenyl Group Orientation : The 3-phenyl substituent adopts a conformation that minimizes steric clash with the triazole ring, influencing regioselectivity in cross-coupling reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,1-c][1,2,4]triazoles exhibit anticancer properties. For instance, compounds similar to methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate have been shown to inhibit the receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis—a form of programmed cell death associated with inflammation and cancer progression. These inhibitors can potentially mitigate necroptosis-related diseases and enhance therapeutic outcomes in cancer treatment .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. It is believed to modulate pathways involved in neuroinflammation and oxidative stress. This modulation can be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by preventing neuronal cell death .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may affect the tryptophan-kynurenine metabolic pathway, which is crucial for understanding various psychiatric disorders and immune responses .

Polymer Synthesis

The unique structure of this compound allows it to serve as a building block for synthesizing functional polymers. These polymers can have applications in drug delivery systems and smart materials that respond to environmental stimuli .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified as a potent RIPK1 inhibitor; potential for cancer therapy.
NeuroprotectionModulates neuroinflammation pathways; promising for neurodegenerative diseases.
Polymer ApplicationsUtilized as a precursor for functional polymers; applications in drug delivery.

Mechanism of Action

The mechanism by which Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ primarily in substituent type, position, and functional groups. Key examples include:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate Phenyl (C3), methyl ester (C5) 1259055-46-3 C₁₃H₁₃N₃O₂ 267.27 Pharmaceutical intermediates, organocatalysis
3-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole 4-Bromophenyl (C3) 321679-99-6 C₁₂H₁₁BrN₃ 285.15 Halogenated analogs for cross-coupling reactions
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid Carboxylic acid (C3) 884504-87-4 C₆H₇N₃O₂ 153.14 Precursor for ester/amide derivatization
(S)-6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl methanesulfonate Methanesulfonyloxy (C7) N/A C₇H₁₀N₃O₃S 231.24 Chiral intermediates in drug synthesis
2-(Perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate Perfluorophenyl (C2), tetrafluoroborate counterion 1355451-64-7 C₁₅H₁₅BF₉N₃ 459.40 N-Heterocyclic carbene (NHC) catalysts

Key Observations :

  • Electron-withdrawing groups (e.g., bromine in 3-(4-bromophenyl) analogs) enhance electrophilicity, enabling participation in Suzuki-Miyaura couplings .
  • Carboxylic acid derivatives (e.g., 884504-87-4) exhibit higher polarity and solubility in aqueous media compared to ester analogs, impacting bioavailability .
  • Perfluorophenyl-substituted triazolium salts demonstrate superior catalytic activity in benzoin condensations compared to non-fluorinated analogs, attributed to enhanced Lewis acidity .

Biological Activity

Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H13N3O2
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 116340-27-3

The compound features a unique pyrrolo-triazole structure with a phenyl group and a carboxylate functional group that enhances its solubility and reactivity. The presence of nitrogen atoms allows for various interactions in biological systems, making it a candidate for targeting specific proteins involved in cell signaling pathways.

Research indicates that this compound may interact with receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death associated with inflammatory diseases and neurodegeneration. Compounds similar to this triazole derivative have shown promising anti-necroptotic activity and the ability to inhibit RIPK1 enzymatic activity.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolo-triazole derivatives. For instance:

CompoundActivityReference
Compound 26Potent anti-necroptotic activity; inhibits RIPK1
Methyl derivativesAntitumor activity against various cancer cell lines

The ability to inhibit RIPK1 suggests that these compounds could be developed as therapeutic agents for conditions where necroptosis contributes to disease pathology.

2. Anti-inflammatory Properties

The anti-inflammatory properties of Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole derivatives have been explored in various models. The inhibition of RIPK1 is particularly relevant in inflammatory diseases where necroptosis is implicated.

Study on Necroptosis Inhibition

A study investigating a series of pyrrolo-triazole derivatives demonstrated that compound 26 exhibited significant anti-necroptotic effects in both human and murine cell models. The compound showed an impressive recovery rate in cellular assays (86.6% recovery at 1 μM) and was identified as a promising lead for necroptosis inhibitor development due to its ability to bind effectively to the allosteric pocket of RIPK1 .

Synthesis and Biological Evaluation

Another study synthesized various derivatives of pyrrolo-triazoles and evaluated their biological activities. The synthesized compounds displayed varying degrees of cytotoxicity against leukemia cell lines, indicating their potential as anticancer agents .

Q & A

Basic: What synthetic methodologies are recommended for Methyl 3-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate?

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and other heterocyclic building blocks. Key steps include:

  • Step 1 : Formation of the triazole-pyrrolo core via cyclization under reflux conditions (e.g., using ethanol or DMF as a solvent).
  • Step 2 : Esterification or carboxylation at the 5-position using methyl chloroformate or similar reagents.
  • Step 3 : Purification via recrystallization or column chromatography.
    For structural analogs, optimization of reaction time (12–24 hours) and temperature (80–100°C) is critical to achieve yields >60% .

Basic: What analytical techniques are essential for confirming the structure of this compound?

Modern physicochemical methods are required:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks.
  • IR Spectroscopy : Identification of functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Diffraction (if crystalline) : For unambiguous confirmation of stereochemistry and bond angles .

Basic: Which physicochemical properties should be prioritized during characterization?

Key parameters include:

PropertyMethod/ToolTypical Value Range
Lipophilicity (LogP)SwissADME2.5–3.5
Aqueous SolubilityHPLC/Shake-flask<10 µM (low)
Melting PointDSC/TGA180–220°C
Compare results with reference drugs (e.g., celecoxib) to assess drug-likeness .

Advanced: How can researchers optimize reaction parameters to improve synthetic yield?

Systematic optimization involves:

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents for solubility and reactivity.
  • Catalyst Selection : Evaluate Lewis acids (e.g., ZnCl2_2) or organocatalysts for regioselectivity.
  • Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles.
  • In Silico Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and reaction pathways, reducing trial-and-error experimentation .

Advanced: What in silico tools are effective for predicting ADME properties of this compound?

  • SwissADME : Predicts LogP, bioavailability, and blood-brain barrier permeability.
  • pkCSM : Estimates toxicity profiles (e.g., hERG inhibition).
  • Molecular Dynamics (MD) : Simulates membrane permeability using lipid bilayer models.
    For analogs, prioritize compounds with LogP <5 and topological polar surface area (TPSA) <140 Ų to enhance oral bioavailability .

Advanced: How should researchers address contradictions in reported solubility or activity data?

  • Experimental Replication : Validate under standardized conditions (pH, temperature).
  • Computational Validation : Use COSMO-RS to model solubility in different solvents.
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., pyrazole-triazole hybrids) to identify trends .

Advanced: What strategies are recommended for designing derivatives with enhanced pharmacological activity?

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to modulate binding affinity.
  • Bioisosteric Replacement : Substitute the methyl ester with a carboxylic acid to improve solubility.
  • Fragment-Based Design : Use X-ray crystallography or docking studies (AutoDock Vina) to identify key interactions with target proteins .

Advanced: What safety protocols are critical during large-scale synthesis?

  • Hazard Assessment : Review SDS for precursors (e.g., methyl chloroformate: corrosive, toxic).
  • Engineering Controls : Use fume hoods for volatile reagents and inert atmospheres (N2_2) for air-sensitive steps.
  • Waste Management : Neutralize acidic/byproduct streams before disposal.
    Adhere to guidelines in institutional Chemical Hygiene Plans, including mandatory safety training and 100% compliance on safety exams .

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